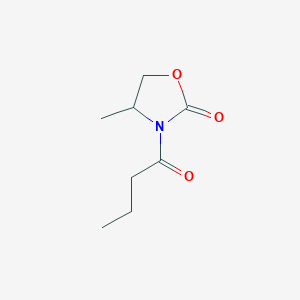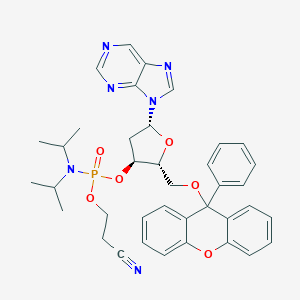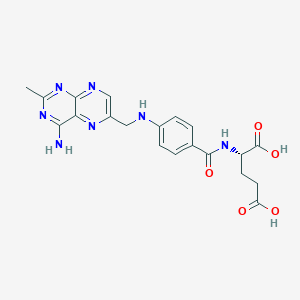
3-Butyryl-4-methyloxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyryl-4-methyloxazolidin-2-one, also known as BM-3, is a cyclic dipeptide that has been found to have various applications in scientific research. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively. BM-3 has been reported to have various biochemical and physiological effects, making it a potential candidate for future research.
Wirkmechanismus
3-Butyryl-4-methyloxazolidin-2-one has been reported to inhibit the growth of various microorganisms, including bacteria and fungi. The mechanism of action of 3-Butyryl-4-methyloxazolidin-2-one is not fully understood, but it is believed to involve the disruption of the cell membrane and the inhibition of protein synthesis. 3-Butyryl-4-methyloxazolidin-2-one has also been reported to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of certain enzymes involved in cell proliferation.
Biochemische Und Physiologische Effekte
3-Butyryl-4-methyloxazolidin-2-one has been reported to have various biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the modulation of immune response. 3-Butyryl-4-methyloxazolidin-2-one has also been reported to have anti-inflammatory and analgesic properties. In addition, 3-Butyryl-4-methyloxazolidin-2-one has been shown to interact with different enzymes and receptors, which may explain its diverse biological activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Butyryl-4-methyloxazolidin-2-one in lab experiments is its stability and solubility in different solvents. 3-Butyryl-4-methyloxazolidin-2-one is also relatively easy to synthesize, making it readily available for research. However, one of the limitations of using 3-Butyryl-4-methyloxazolidin-2-one is its potential toxicity, which may limit its use in certain experiments. In addition, the mechanism of action of 3-Butyryl-4-methyloxazolidin-2-one is not fully understood, which may hinder its application in certain research areas.
Zukünftige Richtungen
There are several future directions for 3-Butyryl-4-methyloxazolidin-2-one research, including the development of 3-Butyryl-4-methyloxazolidin-2-one-based drugs for the treatment of bacterial and fungal infections, the synthesis of 3-Butyryl-4-methyloxazolidin-2-one-based cyclic peptides with potential therapeutic applications, and the conjugation of 3-Butyryl-4-methyloxazolidin-2-one with different biomolecules to improve their stability and activity. In addition, further studies are needed to elucidate the mechanism of action of 3-Butyryl-4-methyloxazolidin-2-one and its potential toxicity in different experimental systems.
Conclusion:
In conclusion, 3-Butyryl-4-methyloxazolidin-2-one is a cyclic dipeptide with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 3-Butyryl-4-methyloxazolidin-2-one has potential applications in drug discovery, peptide synthesis, and bioconjugation, making it a promising candidate for future research.
Synthesemethoden
3-Butyryl-4-methyloxazolidin-2-one can be synthesized using different methods, including solution-phase synthesis, solid-phase synthesis, and microwave-assisted synthesis. The solution-phase synthesis involves the reaction of N-protected amino acids with an activated ester of the other amino acid in a suitable solvent. The solid-phase synthesis involves the use of a resin-bound amino acid, which is coupled with another amino acid using a coupling reagent. The microwave-assisted synthesis involves the use of microwave irradiation to accelerate the reaction between the protected amino acids.
Wissenschaftliche Forschungsanwendungen
3-Butyryl-4-methyloxazolidin-2-one has been used in various scientific research applications, including drug discovery, peptide synthesis, and bioconjugation. 3-Butyryl-4-methyloxazolidin-2-one has been reported to have antimicrobial, antifungal, and anticancer properties. It has also been used as a building block for the synthesis of cyclic peptides, which have potential applications in drug development. 3-Butyryl-4-methyloxazolidin-2-one has been conjugated with different biomolecules, such as antibodies and enzymes, to improve their stability and activity.
Eigenschaften
CAS-Nummer |
111292-83-2 |
|---|---|
Produktname |
3-Butyryl-4-methyloxazolidin-2-one |
Molekularformel |
C8H13NO3 |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
3-butanoyl-4-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H13NO3/c1-3-4-7(10)9-6(2)5-12-8(9)11/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
FTBWXCQJZQQIRS-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1C(COC1=O)C |
Kanonische SMILES |
CCCC(=O)N1C(COC1=O)C |
Synonyme |
2-Oxazolidinone, 4-methyl-3-(1-oxobutyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol](/img/structure/B47291.png)







